molecular formula C16H24O2 B1605725 (2-(Dimethoxymethyl)-1-heptenyl)benzene CAS No. 91-87-2

(2-(Dimethoxymethyl)-1-heptenyl)benzene

Cat. No. B1605725
CAS RN: 91-87-2
M. Wt: 248.36 g/mol
InChI Key: QCHZKUPVENJLAW-UHFFFAOYSA-N
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Description



  • “(2-(Dimethoxymethyl)-1-heptenyl)benzene” is a cyclic hydrocarbon with the chemical formula C~9~H~12~O~2~.

  • It features a benzene ring with a substituent attached to it, consisting of a heptenyl group (a seven-carbon chain with a double bond) and two methoxy (-OCH~3~) groups.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula suggests a benzene ring with the mentioned substituent.

    • The structure likely involves resonance due to the aromatic nature of benzene.





  • Chemical Reactions Analysis



    • Benzene undergoes electrophilic substitution reactions.

    • Examples include nitration, sulphonation, halogenation, Friedel-Crafts alkylation, and acylation.





  • Physical And Chemical Properties Analysis



    • Benzene is a colorless liquid with a characteristic aroma.

    • It is immiscible with water but readily mixes with organic solvents.

    • Combustion of benzene produces a sooty flame.

    • Specific properties (e.g., boiling point, vapor pressure) can be found in safety data sheets.




  • Scientific Research Applications

    • Synthesis of Benzofuran Derivatives : A method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates involves using [2-(dimethoxymethyl)phenyl]lithiums generated from 1-bromo-2-(dimethoxymethyl)benzenes. This method offers efficient synthesis under mild conditions (Kobayashi et al., 2015).

    • Cyclization of Methyl-Substituted Heptenyl Radicals : Research shows that methyl-substituted 6-heptenyl radicals, related to the compound , undergo stereoselective cyclizations to form dimethylcyclohexanes and methylcycloheptane (Bailey & Longstaff, 2001).

    • Metalation of Benzene Derivatives : The metalation of 1,3-di(2-pyridyl)benzene with palladium(II) and platinum(II) shows diverse behavior, which might offer insights into the interactions of similar benzene derivatives with metal ions (Cárdenas et al., 1999).

    • Structural Studies of Benzene Derivatives : X-ray structural determination of 1,2-bis(pentaphenylphenyl)benzene and its derivatives provides insights into the conformation and racemization of similar benzene compounds (Nguyen et al., 2019).

    • Ionic Liquid-Benzene Mixtures : The study of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene can reveal the impact of benzene on the structure of ionic liquids, which may be relevant for understanding the behavior of related benzene compounds (Deetlefs et al., 2005).

    • Catalytic Properties in Benzene Hydrogenation : The use of platinum/silica catalysts in the hydrogenation of benzene and related reactions can offer insights into catalytic behaviors applicable to similar chemical structures (Bond et al., 1988).

    Safety And Hazards



    • Benzene is hazardous, affecting the eyes, skin, airway, nervous system, and lungs.

    • It can cause blood cancers like leukemia.

    • Proper handling and protective measures are crucial.




  • Future Directions



    • Research on this compound could focus on its applications, potential derivatives, and environmental impact.




    properties

    IUPAC Name

    [(E)-2-(dimethoxymethyl)hept-1-enyl]benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24O2/c1-4-5-7-12-15(16(17-2)18-3)13-14-10-8-6-9-11-14/h6,8-11,13,16H,4-5,7,12H2,1-3H3/b15-13+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QCHZKUPVENJLAW-FYWRMAATSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(=CC1=CC=CC=C1)C(OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC/C(=C\C1=CC=CC=C1)/C(OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    248.36 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Almost colourless to pale yellow, floral odour reminiscent of jasmine
    Record name alpha-Amylcinnamaldehyde dimethyl acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Solubility

    slightly soluble in water, miscible (in ethanol)
    Record name alpha-Amylcinnamaldehyde dimethyl acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Density

    0.954-0.963
    Record name alpha-Amylcinnamaldehyde dimethyl acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/701/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Product Name

    (2-(Dimethoxymethyl)-1-heptenyl)benzene

    CAS RN

    91-87-2
    Record name alpha-Amylcinnamaldehyde dimethyl acetal
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091872
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzene, [2-(dimethoxymethyl)-1-hepten-1-yl]-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name [2-(dimethoxymethyl)-1-heptenyl]benzene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.914
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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